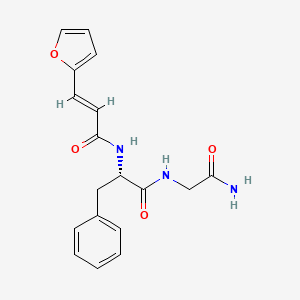![molecular formula C12H17N5O3S2 B12901301 5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine CAS No. 61839-09-6](/img/structure/B12901301.png)
5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring with multiple thiomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The purine base is then reacted with a suitable sugar derivative to form the tetrahydrofuran ring. This step often involves glycosylation reactions under acidic or basic conditions.
Introduction of Thiomethyl Groups: The final step involves the introduction of thiomethyl groups through nucleophilic substitution reactions. This can be achieved using reagents like methylthiomethyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiomethyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiomethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting or modifying their activity. The thiomethyl groups may also play a role in modulating its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the thiomethyl groups, resulting in different reactivity and applications.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)tetrahydrofuran-3,4-diol: Contains fewer thiomethyl groups, affecting its chemical properties.
Uniqueness
The presence of multiple thiomethyl groups in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol makes it unique compared to similar compounds
Propiedades
Número CAS |
61839-09-6 |
|---|---|
Fórmula molecular |
C12H17N5O3S2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S2/c1-21-5-22-2-6-8(18)9(19)12(20-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18-19H,2,5H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
ZSYDCLGCNAOXST-WOUKDFQISA-N |
SMILES isomérico |
CSCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CSCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



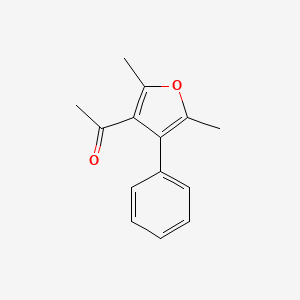
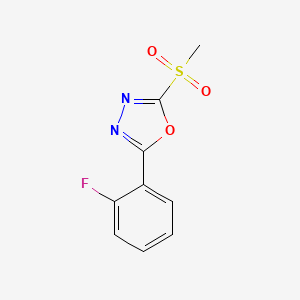
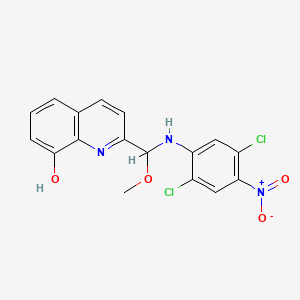
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
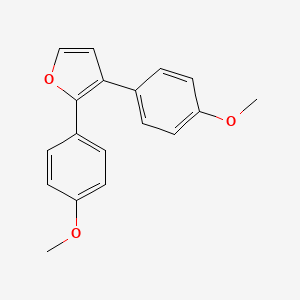
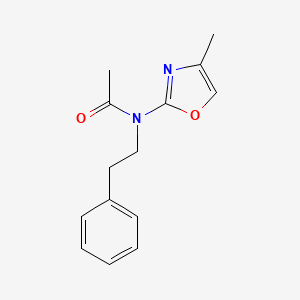
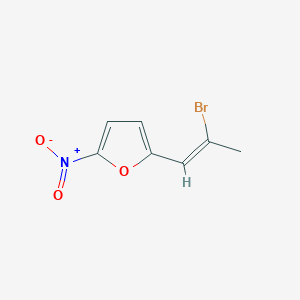



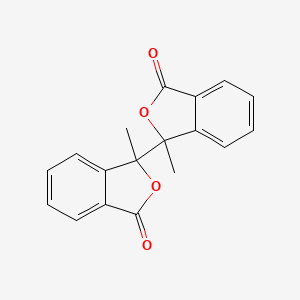
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)
